Peroxydehydrotumulosic acid Peroxydehydrotumulosic acid
Brand Name: Vulcanchem
CAS No.: 943225-53-4
VCID: VC7854261
InChI: InChI=1S/C31H46O6/c1-18(2)19(3)9-10-20(25(34)35)24-21(32)17-29(8)28(24,7)13-11-22-27(6)14-12-23(33)26(4,5)31(27)16-15-30(22,29)36-37-31/h11,15-16,18,20-21,23-24,32-33H,3,9-10,12-14,17H2,1-2,4-8H3,(H,34,35)/t20-,21-,23+,24+,27-,28-,29-,30?,31?/m1/s1
SMILES: CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C24C=CC5(C3(CCC(C5(C)C)O)C)OO4)C)C)O)C(=O)O
Molecular Formula: C31H46O6
Molecular Weight: 514.7 g/mol

Peroxydehydrotumulosic acid

CAS No.: 943225-53-4

Cat. No.: VC7854261

Molecular Formula: C31H46O6

Molecular Weight: 514.7 g/mol

* For research use only. Not for human or veterinary use.

Peroxydehydrotumulosic acid - 943225-53-4

Specification

CAS No. 943225-53-4
Molecular Formula C31H46O6
Molecular Weight 514.7 g/mol
IUPAC Name (2R)-2-[(2R,4R,5R,6R,10R,13S)-4,13-dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl]-6-methyl-5-methylideneheptanoic acid
Standard InChI InChI=1S/C31H46O6/c1-18(2)19(3)9-10-20(25(34)35)24-21(32)17-29(8)28(24,7)13-11-22-27(6)14-12-23(33)26(4,5)31(27)16-15-30(22,29)36-37-31/h11,15-16,18,20-21,23-24,32-33H,3,9-10,12-14,17H2,1-2,4-8H3,(H,34,35)/t20-,21-,23+,24+,27-,28-,29-,30?,31?/m1/s1
Standard InChI Key NWPSXIIQUKYLPR-BGOOFPDJSA-N
Isomeric SMILES CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C24C=CC5([C@@]3(CC[C@@H](C5(C)C)O)C)OO4)C)C)O)C(=O)O
SMILES CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C24C=CC5(C3(CCC(C5(C)C)O)C)OO4)C)C)O)C(=O)O
Canonical SMILES CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C24C=CC5(C3(CCC(C5(C)C)O)C)OO4)C)C)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Peroxydehydrotumulosic acid (CAS: 943225-53-4) is characterized by a lanostane skeleton modified with epoxy, hydroxyl, and methylene groups. Its systematic name, (3β,8α,16α)-5,8-epidioxy-3,16-dihydroxy-24-methylene-lanosta-6,9(11)-dien-21-oic acid, reflects the presence of a 5,8-epidioxy bridge and a 24-methylene substituent . Key physicochemical properties include a predicted density of 1.19±0.1 g/cm³, a boiling point of 628.6±55.0°C, and a pKa of 4.62±0.10, indicating moderate acidity . The compound is typically isolated as a powdered solid requiring storage at 2–8°C to maintain stability .

Table 1: Physicochemical Properties of Peroxydehydrotumulosic Acid

PropertyValue
Molecular FormulaC₃₁H₄₆O₆
Molar Mass (g/mol)514.7
Density (g/cm³)1.19±0.1 (Predicted)
Boiling Point (°C)628.6±55.0 (Predicted)
pKa4.62±0.10 (Predicted)
Storage Conditions2–8°C

Structural Relationship to Other Poria cocos Triterpenoids

Peroxydehydrotumulosic acid shares structural homology with dehydrotumulosic acid and pachymic acid, two well-studied triterpenoids from Poria cocos. The critical distinction lies in its 5,8-epidioxy moiety, which replaces the conventional double-bond system in dehydrotumulosic acid . This peroxidation likely enhances its reactivity toward lipid membranes and inflammatory mediators, as observed in related epoxy-triterpenoids .

Biosynthetic Origins and Natural Occurrence

Peroxydehydrotumulosic acid is exclusively isolated from the sclerotia of Poria cocos, a fungus parasitizing Pinus species. Its biosynthesis proceeds via the mevalonate pathway, with oxidative modifications introducing the epidioxy group at the C5 and C8 positions . The 24-methylene side chain arises from a late-stage alkylation step, a common feature in lanostane-type triterpenes .

Pharmacological Activities

Anti-Inflammatory Mechanisms

Peroxydehydrotumulosic acid exhibits potent anti-inflammatory effects, primarily through inhibition of phospholipase A2 (PLA2). In murine models of TPA-induced ear edema, it demonstrated an ID₅₀ of 0.68 nmol/ear, surpassing the activity of dehydrotumulosic acid (ID₅₀: 4.7 nmol/ear) . This activity correlates with its ability to block arachidonic acid release, thereby suppressing prostaglandin and leukotriene synthesis . Unlike glucocorticoids, its anti-edema effects remain unaffected by progesterone or protein synthesis inhibitors, suggesting a non-genomic mechanism .

Immunomodulatory Effects

The compound modulates cytokine secretion in human peripheral blood monocytes, reducing pro-inflammatory mediators such as TNF-α and IL-1β while enhancing IL-10 production . This dual activity aligns with its potential application in autoimmune disorders, where balanced immune regulation is critical.

ActivityModel/SystemKey Findings
Anti-inflammatoryTPA-induced ear edema (mice)ID₅₀: 0.68 nmol/ear; PLA2 inhibition
ImmunomodulationHuman monocytes↓ TNF-α, IL-1β; ↑ IL-10
AntitumorDU145 prostate cancer cellsCaspase-3/9 activation; ↓ Bcl-2
ChemopreventionDMBA/TPA skin carcinogenesis80% reduction in papilloma incidence

Comparative Analysis with Related Triterpenoids

Peroxydehydrotumulosic acid’s bioactivity profile overlaps with but distinct from other Poria cocos triterpenes:

  • Pachymic acid (1): Less potent in PLA2 inhibition (ID₅₀: 4.7 nmol/ear) but effective in androgen-insensitive cancer models .

  • Dehydrotumulosic acid (2): Shares anti-inflammatory potency but lacks the peroxidized C5–C8 bridge, reducing membrane permeability .

  • Poricoic acid B (3): Superior in TPA-induced edema but inactive in arachidonic acid models .

Challenges and Future Directions

Despite promising preclinical data, clinical translation of peroxydehydrotumulosic acid faces hurdles:

  • Bioavailability: Its high molecular weight (514.7 g/mol) and lipophilicity limit oral absorption.

  • Synthetic Accessibility: Total synthesis remains unexplored, hindering structure-activity studies.

  • Toxicity Profiling: Chronic toxicity data in mammalian systems are absent.

Proposed strategies include nanoparticle encapsulation to enhance delivery and combinatorial regimens with immunotherapies. Further research should prioritize pharmacokinetic studies and Phase I clinical trials to validate safety and efficacy in humans.

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